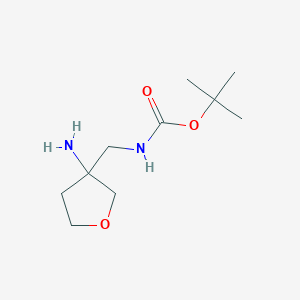

3-(Boc-aminomethyl)-3-amino-oxolane

Vue d'ensemble

Description

“3-(Boc-aminomethyl)-3-amino-oxolane” is a chemical compound that is a derivative of amino acid. It is widely employed in peptide synthesis and various biochemical and pharmaceutical applications . It serves as a fundamental building block for peptides and proteins, while also finding utility in other organic compound syntheses .

Synthesis Analysis

The synthesis of “3-(Boc-aminomethyl)-3-amino-oxolane” involves several steps. One method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of “3-(Boc-aminomethyl)-3-amino-oxolane” is complex. The ChemSpider ID for a similar compound, “3-(Boc-Aminomethyl)piperidine”, is 2036797 . The average mass of this compound is 214.305 Da and the monoisotopic mass is 214.168121 Da .Chemical Reactions Analysis

The chemical reactions involving “3-(Boc-aminomethyl)-3-amino-oxolane” are complex and involve several steps. One approach involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .Applications De Recherche Scientifique

Catalytic Synthesis Applications :

- Chiral 3-amino-3-aryloxindoles, which are biologically active compounds, can be synthesized using a catalytic approach with isatin-derived N-Boc-protected ketimines. This process employs low catalyst loading and demonstrates high functional-group compatibility and good yields. The Boc group (tert-butoxycarbonyl) is easily deprotected, highlighting its utility in synthesis (Marques & Burke, 2016).

Applications in Peptide and Protein Synthesis :

- The Boc group is significant in the preparation of protected derivatives of amino acids, aiding in the synthesis of peptidomimetics and peptides. For example, Boc-protected 4-amino-3-(aminomethyl)benzoic acid serves as a building block for pseudopeptide synthesis (Pascal et al., 2000).

- N-Boc-protected amino acids are important in peptide synthesis due to their resistance to racemization and their usefulness in Merrifield’s solid-phase peptide synthesis (Heydari et al., 2007).

Applications in Medicinal Chemistry :

- The synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential in medicinal chemistry, involves the use of a Boc group. This process demonstrates the versatility of Boc-protected compounds in developing novel pharmaceuticals (Van Hende et al., 2009).

Applications in Photocatalysis and Material Science :

- Research in the field of photocatalysis has explored the use of (BiO)2CO3 (BOC) in various applications such as healthcare and supercapacitors. Modification strategies for BOC, such as metal doping or forming complex heterojunctions, enhance its photocatalytic performance (Ni et al., 2016).

Applications in Drug Delivery Systems :

- Side-chain amino-acid-based block copolymers, including those with Boc-amino acid methacryloyloxyethyl ester, have been developed for drug delivery and gene transfer. These materials demonstrate the versatility of Boc-protected amino acids in biomedicine (Kumar et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-(Boc-aminomethyl)benzeneboronic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Mécanisme D'action

Target of Action

Boc-protected amines are generally used in the synthesis of multifunctional targets, particularly in peptide synthesis .

Mode of Action

The compound 3-(Boc-aminomethyl)-3-amino-oxolane, being a Boc-protected amine, plays a pivotal role in the synthesis of multifunctional targets. The Boc group (tert-butyl carbamate) is used for protecting amines during synthesis. It is stable under basic conditions and can be removed under acidic conditions . This allows for selective deprotection in the presence of other sensitive functional groups.

Biochemical Pathways

Boc-protected amines are often used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It is a substrate for P-gp and an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . Its lipophilicity (Log Po/w) is 3.3 (iLOGP) and it is moderately soluble .

Result of Action

Boc-protected amines are generally used in the synthesis of complex organic molecules, including peptides .

Action Environment

The action, efficacy, and stability of 3-(Boc-aminomethyl)-3-amino-oxolane can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions and can be removed under acidic conditions . Therefore, the pH of the environment can significantly impact the action of this compound.

Propriétés

IUPAC Name |

tert-butyl N-[(3-aminooxolan-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBXYMPZBHGJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857398 | |

| Record name | tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158760-39-4 | |

| Record name | tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

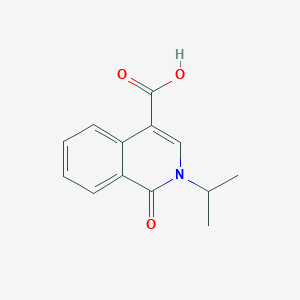

![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)

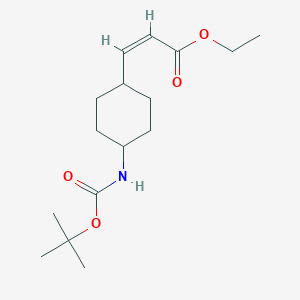

![ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate](/img/structure/B1403942.png)

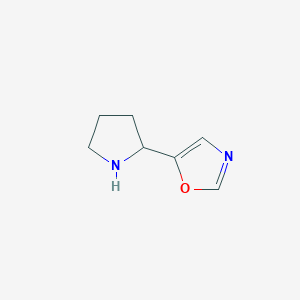

![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)

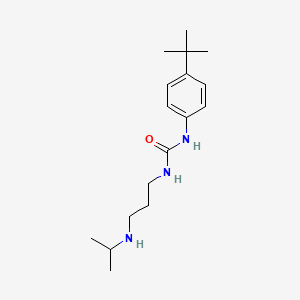

![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)